Cas no 2097948-49-5 (2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid)
2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2097948-49-5
- 2-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]butanoic acid
- starbld0015160
- AKOS026712484
- 2-(5-(hydroxymethyl)indolin-1-yl)butanoic acid
- F1907-8141
- 2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid
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- Inchi: 1S/C13H17NO3/c1-2-11(13(16)17)14-6-5-10-7-9(8-15)3-4-12(10)14/h3-4,7,11,15H,2,5-6,8H2,1H3,(H,16,17)
- InChI Key: LGHFRWFNRYWUJI-UHFFFAOYSA-N
- SMILES: OC(C(CC)N1C2C=CC(CO)=CC=2CC1)=O
Computed Properties
- Exact Mass: 235.12084340g/mol
- Monoisotopic Mass: 235.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 60.8Ų
2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H178081-100mg |
2-(5-(Hydroxymethyl)indolin-1-yl)butanoic Acid |
2097948-49-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H178081-500mg |
2-(5-(Hydroxymethyl)indolin-1-yl)butanoic Acid |
2097948-49-5 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | H178081-1g |
2-(5-(Hydroxymethyl)indolin-1-yl)butanoic Acid |
2097948-49-5 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-8141-0.25g |
2-(5-(hydroxymethyl)indolin-1-yl)butanoic acid |
2097948-49-5 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-8141-0.5g |
2-(5-(hydroxymethyl)indolin-1-yl)butanoic acid |
2097948-49-5 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-8141-1g |
2-(5-(hydroxymethyl)indolin-1-yl)butanoic acid |
2097948-49-5 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-8141-2.5g |
2-(5-(hydroxymethyl)indolin-1-yl)butanoic acid |
2097948-49-5 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-8141-5g |
2-(5-(hydroxymethyl)indolin-1-yl)butanoic acid |
2097948-49-5 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-8141-10g |
2-(5-(hydroxymethyl)indolin-1-yl)butanoic acid |
2097948-49-5 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid
Introduction to 2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid (CAS No. 2097948-49-5)
2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2097948-49-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the broader category of indoline derivatives, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of a hydroxymethyl group and a butanoic acid moiety, contribute to its distinctive chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and medicinal researchers.
The indoline core of 2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid is a privileged structure in medicinal chemistry, frequently encountered in natural products and pharmacologically active molecules. Its aromatic system provides a stable framework that can be modified to enhance binding affinity to biological targets. The hydroxymethyl substituent at the 5-position of the indoline ring introduces hydrophilicity and potential hydrogen bonding capabilities, which are critical for optimizing drug-like properties such as solubility and metabolic stability. Meanwhile, the butanoic acid side chain adds a hydrophobic region that can improve membrane permeability and interactions with lipophilic pockets of biological targets.
In recent years, there has been growing interest in indoline derivatives due to their reported activities in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The structural motif of 2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid has been explored in several synthetic studies aimed at developing novel bioactive compounds. Researchers have leveraged its framework to create derivatives with enhanced efficacy or improved pharmacokinetic profiles. For instance, modifications of the hydroxymethyl group have been investigated for their ability to modulate enzyme inhibition or receptor binding affinity.
One notable area of research involving 2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid is its potential role as an intermediate in the synthesis of more complex pharmacophores. The butanoic acid moiety serves as a versatile handle for further functionalization, allowing chemists to introduce additional pharmacological groups or link this compound to other molecular frameworks through amide or ester bond formations. This flexibility has made it a useful building block in combinatorial chemistry libraries and high-throughput screening campaigns.
The biological activity of 2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid has been studied in various preclinical models. Initial investigations suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors implicated in inflammatory pathways. The presence of both the hydroxymethyl and carboxylic acid functionalities suggests potential interactions with proteins through hydrogen bonding networks, which could be exploited for therapeutic intervention. Additionally, the butanoic acid side chain may contribute to interactions with lipid rafts or membrane-bound receptors, further influencing its biological behavior.
Advances in computational chemistry have also played a crucial role in understanding the properties of 2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid. Molecular modeling studies have been employed to predict binding modes and affinity for target proteins, aiding in the rational design of analogs with improved activity. These virtual screening approaches have complemented experimental efforts by identifying promising candidates for further optimization.
The synthesis of 2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid represents a challenge due to the complexity of its indoline core. Traditional synthetic routes often involve multi-step sequences involving cyclization reactions, alkylation, and hydroxylation steps. Recent developments in synthetic methodology have streamlined these processes, enabling more efficient access to this compound and its derivatives. Catalytic techniques have been particularly valuable in improving yields and reducing byproduct formation.
The pharmaceutical industry has shown interest in exploring derivatives of 2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid for their potential therapeutic applications. Preclinical data suggest that modifications around the indoline ring or the butanoic acid side chain can significantly alter biological activity. For example, replacing the hydroxymethyl group with other functionalized alcohols or amines has been explored to fine-tune pharmacokinetic properties such as bioavailability and metabolic clearance.
The future direction of research on 2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid may include exploring its role in drug discovery programs targeting neglected diseases or rare conditions where existing treatments are limited. Its structural versatility makes it an attractive candidate for generating novel therapeutics with unique mechanisms of action. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes for this compound.
In conclusion,2-(5-(Hydroxymethyl)indolin-1-yl)butanoic acid (CAS No. 2097948-49-5) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups—particularly the hydroxymethyl substituent and the butanoic acid moiety—makes it a valuable scaffold for drug development efforts aimed at modulating biological pathways relevant to human health.
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